Technical Guide: 2-Bromo-4-fluoro-5-methylpyridine (CAS No. 1211537-29-9)
Technical Guide: 2-Bromo-4-fluoro-5-methylpyridine (CAS No. 1211537-29-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-5-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 5-position, offers a combination of reactive sites and modulating electronic properties. This makes it a compound of interest for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules.[1]
This guide provides a summary of the available technical information for 2-Bromo-4-fluoro-5-methylpyridine, including its chemical properties, and discusses its potential applications in drug discovery, with a focus on its role as a precursor in the synthesis of kinase inhibitors.
Chemical and Physical Properties
Detailed experimental data for 2-Bromo-4-fluoro-5-methylpyridine is not extensively available in peer-reviewed literature. The following tables summarize key information gathered from chemical suppliers and computational predictions.
Table 1: General Information
| Identifier | Value | Source |
| CAS Number | 1211537-29-9 | ChemScene[2], Sigma-Aldrich[3] |
| Molecular Formula | C₆H₅BrFN | ChemScene[2] |
| Molecular Weight | 190.01 g/mol | ChemScene[2] |
| SMILES | CC1=CN=C(Br)C=C1F | ChemScene[2] |
| Purity | ≥97% | ChemScene[2] |
| Storage | 4°C | ChemScene[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| TPSA (Topological Polar Surface Area) | 12.89 Ų | ChemScene |
| LogP (Octanol-Water Partition Coefficient) | 2.29 | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Synthesis and Reactivity
Synthetic Routes
A plausible synthetic workflow for related isomers, which could potentially be adapted, is outlined below.
Caption: A potential synthetic workflow for 2-Bromo-4-fluoro-5-methylpyridine.
Chemical Reactivity and Key Reactions
The reactivity of 2-Bromo-4-fluoro-5-methylpyridine is dictated by its functional groups. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This is a powerful and widely used reaction for forming biaryl structures. 2-Bromo-4-fluoro-5-methylpyridine can be coupled with various boronic acids or esters to introduce a wide range of substituents at the 2-position. This reaction is a cornerstone in the synthesis of many kinase inhibitors that feature a substituted pyridine core.
Applications in Drug Discovery
Halogenated pyridines are crucial scaffolds in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] While specific examples for 2-Bromo-4-fluoro-5-methylpyridine are not documented, its structural motifs are found in numerous kinase inhibitors.
Role as a Precursor for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The pyridyl-pyrimidine scaffold is a common feature in many of these inhibitors. 2-Bromo-4-fluoro-5-methylpyridine can serve as a key intermediate in the synthesis of such molecules, where the pyridine ring acts as a crucial pharmacophore.
The general workflow for utilizing this building block in the synthesis of a hypothetical kinase inhibitor is depicted below.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols (Representative)
As no specific experimental protocols for 2-Bromo-4-fluoro-5-methylpyridine are available, the following are representative procedures for key reactions involving similar substrates. These are for illustrative purposes only and would require optimization for the specific compound.
Representative Synthesis of a Bromo-fluoropyridine Derivative
The following protocol is adapted from the synthesis of 2-bromo-5-fluoropyridine.[5]
Objective: To synthesize a bromo-fluoropyridine from an amino-fluoropyridine precursor.
Materials:
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2-Amino-4-fluoro-5-methylpyridine (starting material, hypothetical)
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48% Hydrobromic acid (HBr)
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Bromine (Br₂)
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Sodium nitrite (NaNO₂)
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32% Sodium hydroxide (NaOH) solution
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Ether or other suitable organic solvent
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for chromatography
Procedure:
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Cool 48% hydrobromic acid to 0-5 °C in an ice bath.
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Slowly add the 2-amino-4-fluoro-5-methylpyridine to the cooled acid.
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In a separate beaker, prepare a solution of sodium nitrite and bromine in water.
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Add the sodium nitrite/bromine solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
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Stir the reaction mixture for 1 hour at this temperature.
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Quench the reaction by the addition of concentrated hydrochloric acid.
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Neutralize the reaction mixture by the slow addition of 32% sodium hydroxide solution.
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Extract the product into an organic solvent (e.g., ether) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by flash chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of a bromo-pyridine with a boronic acid.
Objective: To couple an aryl group to the 2-position of the pyridine ring.
Materials:
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2-Bromo-4-fluoro-5-methylpyridine
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Arylboronic acid (1.1 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%)
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Base (e.g., aqueous K₂CO₃ solution, 2M)
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Solvent (e.g., dioxane or a toluene/dioxane mixture)
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Dichloromethane (for extraction)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a pressure tube under an inert atmosphere (e.g., Argon), combine 2-Bromo-4-fluoro-5-methylpyridine, the arylboronic acid, and the palladium catalyst in the chosen solvent.
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Add the aqueous base to the mixture.
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Seal the tube and heat the reaction mixture (e.g., to 80 °C) for 3-5 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract the product with dichloromethane (3 times).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by flash chromatography.
Conclusion
2-Bromo-4-fluoro-5-methylpyridine is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility is primarily derived from its capacity to undergo cross-coupling reactions, enabling the construction of complex molecular architectures, such as those found in kinase inhibitors. While detailed experimental data for this specific compound remains scarce in the public domain, the established chemistry of related halogenated pyridines provides a solid foundation for its application in research and development. Further studies documenting its synthesis, reactivity, and application in the creation of novel bioactive compounds would be a valuable addition to the scientific literature.
References
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. [PDF] Synthesis and kinase inhibitory potencies of new pyrido[3,4-g]quinazolines substituted at the 8-position | Semantic Scholar [semanticscholar.org]
- 3. 2-Fluoro-4-bromo pyridine, 97% 128071-98-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]

